BenchChemオンラインストアへようこそ!

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide

IDO1 inhibition Enzymatic assay Immuno-oncology

Procure this specific oxindole derivative to ensure valid structure-activity relationship studies. Unlike generic analogs, this lot provides proven human IDO1 engagement (Ki 35 nM) and high cellular potency (EC50 6 nM in HEK293 cells), enabling calibrated benchmark controls between epacadostat and navoximod. Its characterized 3-phenylpropanamide side chain supports affinity probe design. Batch-specific QC documentation (NMR, HPLC) ensures synthetic reproducibility for focused library campaigns.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 921543-58-0
Cat. No. B6511394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
CAS921543-58-0
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21)
InChIKeyPVCYTQKEMQDOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide (CAS 921543-58-0): Sourcing & Selection Guide for IDO1-Focused Research Programs


N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide (CAS 921543-58-0) is a synthetic small-molecule oxindole derivative with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol . The compound is recognized in curated bioactivity databases as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology [1]. It is supplied as a research-grade building block with certified purity ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why N-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide Cannot Be Replaced by Generic Oxindole Analogs


Compounds within the oxindole class exhibit widely divergent IDO1 inhibitory potency and selectivity profiles that are exquisitely sensitive to the nature of the amide substituent at the 5-position of the indolin-2-one core [1]. Simple replacement of the 3-phenylpropanamide side chain with a cinnamamide, cyclopropanecarboxamide, or sulfonamide group alters both enzyme inhibition kinetics and cellular target engagement [2]. Procurement of an uncharacterized generic oxindole without proven IDO1 engagement data risks invalidating structure-activity relationship (SAR) studies and wasting screening resources. The evidence below quantifies the specific performance advantages of the target compound relative to both close structural analogs and clinical benchmark IDO1 inhibitors.

Quantitative Differentiation Evidence: N-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide vs. Comparators


IDO1 Enzymatic Potency (Ki): Target Compound vs. Epacadostat and Navoximod

The target compound achieves a Ki of 35 nM against recombinant human IDO1 in a fluorescence-based assay [1], positioning its intrinsic binding affinity between the clinical candidates epacadostat (Ki ≈ 10 nM) and navoximod (Ki ≈ 100 nM) [2]. This intermediate potency is advantageous for applications requiring balanced target engagement without the full immunosuppressive penalty of the most potent inhibitors. The 3-phenylpropanamide side chain contributes to this affinity profile through hydrophobic interactions with the IDO1 active site as demonstrated by SAR studies on related oxindole congeners [3].

IDO1 inhibition Enzymatic assay Immuno-oncology

Cellular IDO1 Inhibition (EC50): Target Compound Potency in HEK293 Cells

In a human IDO1/HEK293 cellular assay, the target compound exhibits an EC50 of 6 nM [1]. This cellular potency is comparable to the cellular IC50 of 76 nM reported for a structurally distinct IDO1 inhibitor (CHEMBL4454553) in HeLa cells [2]. The 12.7-fold difference in potency between these compounds highlights the superior cellular target engagement achieved by the indole carboxamide series. The low nanomolar cellular EC50 suggests favorable cell permeability and target engagement in a live-cell context.

Cellular assay IDO1 HEK293 Potency

Purity and Batch-to-Batch Consistency: 98% Certified Purity with Multi-Method QC

The compound is supplied with a certified purity of ≥98% as determined by HPLC, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by the manufacturer . In contrast, many generic oxindole building blocks (e.g., N-(1-methyl-2-oxoindolin-5-yl)cinnamamide) are listed with unspecified or lower purity (typically 95–97% by HPLC) without comprehensive QC data packages . This ≥98% purity threshold reduces the risk of confounding biological assay results due to impurities exceeding 2% w/w.

Chemical purity Quality control Reproducibility

Structural Differentiation: 3-Phenylpropanamide Side Chain vs. Cinnamamide and Sulfonamide Analogs

The 3-phenylpropanamide side chain differentiates this compound from close analogs such as N-(1-methyl-2-oxoindolin-5-yl)cinnamamide (C₁₈H₁₆N₂O₂, MW 292.3) and N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide . The saturated two-carbon linker between the carbonyl and phenyl ring in the target compound provides greater conformational flexibility compared to the rigid α,β-unsaturated cinnamamide linker, which may influence binding kinetics to the IDO1 active site. This structural feature is associated with the 35 nM Ki observed for the target compound, whereas the cinnamamide analog lacks publicly reported IDO1 inhibition data, suggesting divergent biological activity [1].

Structure-activity relationship Oxindole IDO1 inhibitor

Optimal Application Scenarios for N-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide


IDO1 Enzymatic Screening and SAR Expansion

Use the target compound as a reference inhibitor in IDO1 enzymatic assays to benchmark novel compound series. Its 35 nM Ki provides a calibrated mid-range control between the ultra-potent epacadostat and the weaker navoximod, enabling gradient-based SAR studies [1].

Cellular Immunomodulation Studies in IDO1-Expressing Cancer Cell Lines

Apply the compound at low nanomolar concentrations (EC50 = 6 nM in HEK293 cells) to study IDO1-mediated tryptophan depletion and kynurenine production in co-culture models, where minimal compound consumption and high cellular potency are critical for long-duration experiments [2].

Chemical Probe Development and Target Engagement Assays

Leverage the well-characterized purity (≥98%) and structural features of the 3-phenylpropanamide side chain to design affinity probes or biotinylated derivatives for cellular target engagement studies, exploiting the synthetic tractability of the oxindole core .

Procurement of High-Purity Building Block for Medicinal Chemistry

Source this compound as a high-purity (≥98%) intermediate for parallel synthesis of focused oxindole libraries targeting IDO1, benefiting from batch-specific QC documentation that ensures reproducibility across synthesis campaigns .

Quote Request

Request a Quote for N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.